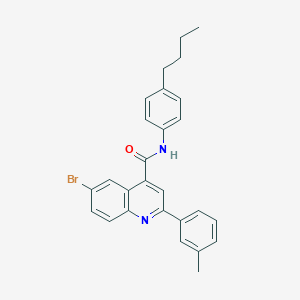

![molecular formula C15H10F4O3 B454896 4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde CAS No. 438219-32-0](/img/structure/B454896.png)

4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde, also known as MTFB, is an organic compound that has gained significant attention in various fields of scientific research and industry due to its unique properties and potential applications. It has a molecular formula of C₁₅H₁₀F₄O₃ and a molecular weight of 314.24 g/mol .

Scientific Research Applications

HPLC-UV Method Development for Analysis

A quantitative HPLC-UV method was developed and validated for analyzing methoxyamine (MX) using 4-(diethylamino)benzaldehyde as a derivatizing agent. This method employed a reversed-phase C18 column, internal standard benzil, and a UV detector at 310 nm wavelength, providing a linear calibration range from 0.100 to 10.0 microM for MX. The method demonstrated high precision and accuracy, potentially applicable for MX analysis in pharmaceutical preparations (Liao et al., 2005).

Synthesis and Characterisation of N1,N4-Diarylidene-S-Methyl-Thiosemicarbazone Chelates

A study synthesized methoxy-substituted N1,N4-diarylidene-S-methyl-thiosemicarbazone chelates with Fe(III) and Ni(II) from reactions involving hydroxy-methoxy-benzaldehyde and S-methyl-thiosemicarbazones. Characterization involved various spectroscopic techniques, and cytotoxicity assays using K562 chronic myeloid leukemia and ECV 304 human endothelial cell lines suggested potential anti-leukemic effects of iron(III) chelates (Bal et al., 2007).

Catechol O-methyltransferase Inhibition

A series of 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes were synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase. The study found that benzaldehydes were significantly more potent inhibitors than the corresponding benzoic acids, with electron-withdrawing substituents in the 5 position greatly enhancing their inhibitory activity (Borchardt et al., 1982).

Safety and Hazards

properties

IUPAC Name |

4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4O3/c1-21-12-3-2-8(6-20)4-9(12)7-22-15-13(18)10(16)5-11(17)14(15)19/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOBMJKCWOLEOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)COC2=C(C(=CC(=C2F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454814.png)

![N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B454818.png)

![2-methyl-3-[1-(2-methylphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B454819.png)

![2-[1-[4-(dimethylamino)phenyl]-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(2-iodophenyl)acetamide](/img/structure/B454820.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B454823.png)

![6-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B454824.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B454826.png)

![N-(4-butoxyphenyl)-2-[3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1-(2-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B454828.png)

![Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454829.png)

![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454832.png)

![2-amino-4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454833.png)

![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B454835.png)